molecular formula C15H16ClN7O B12169753 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B12169753
M. Wt: 345.79 g/mol
InChI Key: BVCDLQTWVUSLEQ-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a tetraazolyl group, and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzoyl chloride, 1H-1,2,3,4-tetrazole, and 1,3,5-trimethyl-1H-pyrazole. The synthesis may proceed through the following steps:

    Formation of the Benzamide Core: Reacting 2-chlorobenzoyl chloride with an amine derivative to form the benzamide core.

    Introduction of the Tetraazolyl Group: The benzamide core is then reacted with 1H-1,2,3,4-tetrazole under suitable conditions to introduce the tetraazolyl group.

    Attachment of the Pyrazolylmethyl Group: Finally, the compound is reacted with 1,3,5-trimethyl-1H-pyrazole to attach the pyrazolylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Cyclization: The presence of multiple nitrogen atoms allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction reactions may modify the functional groups present on the benzamide core.

Scientific Research Applications

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzaldehyde
  • Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester

Uniqueness

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the combination of its chloro, tetraazolyl, and pyrazolylmethyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H16ClN7O

Molecular Weight

345.79 g/mol

IUPAC Name

2-chloro-5-(tetrazol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide

InChI

InChI=1S/C15H16ClN7O/c1-9-13(10(2)22(3)19-9)7-17-15(24)12-6-11(4-5-14(12)16)23-8-18-20-21-23/h4-6,8H,7H2,1-3H3,(H,17,24)

InChI Key

BVCDLQTWVUSLEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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